molecular formula C17H20ClN3O2 B3818351 4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide

4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide

Cat. No. B3818351
M. Wt: 333.8 g/mol
InChI Key: TVFHJBLESGDUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide, also known as ABT-639, is a pyrazole derivative that has gained attention in the scientific research community due to its potential as a therapeutic agent. This compound has been shown to have a high affinity for the T-type calcium channel, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide acts as a selective inhibitor of the T-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release. By blocking this channel, this compound can reduce the influx of calcium ions into cells, which can lead to a decrease in neuronal activity and a reduction in pain and other symptoms associated with various diseases.
Biochemical and Physiological Effects
In addition to its effects on the T-type calcium channel, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of the neurotransmitter GABA in the brain, which can have an anxiolytic effect. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its efficacy in treating various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide for laboratory experiments is its selectivity for the T-type calcium channel. This makes it a useful tool for studying the role of this channel in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.

Future Directions

There are several potential future directions for research on 4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of the T-type calcium channel, which could lead to the development of more effective therapies for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential for use in combination with other drugs or therapies. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in long-term studies.

Scientific Research Applications

4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have efficacy in animal models of neuropathic pain, epilepsy, and anxiety disorders. Additionally, this compound has been investigated for its potential use in treating hypertension and other cardiovascular diseases.

properties

IUPAC Name

4-chloro-N-cyclopropyl-2-ethyl-N-[(2-methoxyphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-3-21-16(14(18)10-19-21)17(22)20(13-8-9-13)11-12-6-4-5-7-15(12)23-2/h4-7,10,13H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFHJBLESGDUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)N(CC2=CC=CC=C2OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide
Reactant of Route 5
4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.